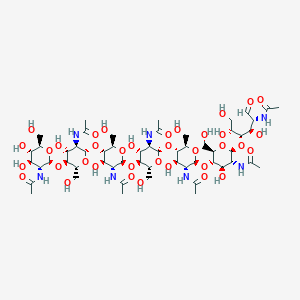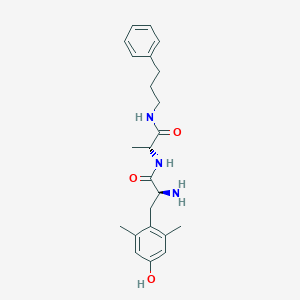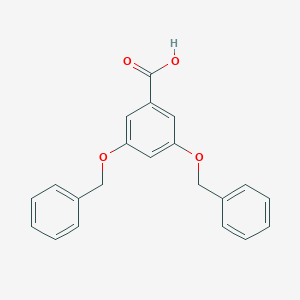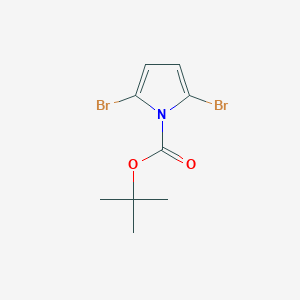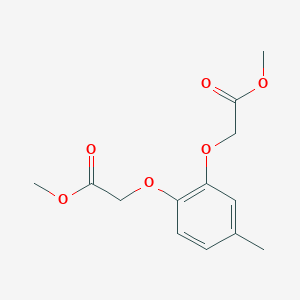
4-甲基邻苯二酚二甲基乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylcatecholdimethylacetate is an organic compound with the molecular formula C13H16O6 and a molecular weight of 268.26 g/mol . It is known for its use in the preparation of benzodioxepinones, which are valuable as odorant agents in perfumes . The compound is characterized by its melting point of 39-41°C and boiling point of 354°C .
科学研究应用
4-Methylcatecholdimethylacetate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of benzodioxepinones, which are important in the fragrance industry.
Biology: Studied for its potential antioxidant properties due to its catechol structure.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Widely used in the production of perfumes and fragrances.
作用机制
Target of Action
It is used as a reactant in the preparation of benzodioxepinones , which are useful as odorant agents for perfumes .
Mode of Action
It is known that the compound is used in the synthesis of benzodioxepinones . The synthesis of 4-Methylcatecholdimethylacetate involves the Williamson reaction, where the addition of an appropriate amount of KI can significantly increase the product yield due to the generation of methyl iodoacetate via the reaction between KI and methyl bromoacetate .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of benzodioxepinones , which may influence various biochemical pathways related to odor perception.
Result of Action
It is known that the compound is used in the synthesis of benzodioxepinones , which are useful as odorant agents for perfumes . Therefore, it can be inferred that the compound may have an impact on olfactory receptors and influence odor perception.
准备方法
Synthetic Routes and Reaction Conditions
4-Methylcatecholdimethylacetate can be synthesized through the reaction of 4-methylcatechol with methyl bromoacetate under alkaline conditions . The reaction typically involves the use of potassium carbonate in acetone, with reflux for 8 hours . Another method involves the Williamson reaction, where 4-methylcatechol reacts with methyl bromoacetate in the presence of potassium iodide as a catalyst . This method significantly increases the yield by generating methyl iodoacetate .
Industrial Production Methods
Industrial production of 4-Methylcatecholdimethylacetate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The compound is often produced in bulk for use in the fragrance industry .
化学反应分析
Types of Reactions
4-Methylcatecholdimethylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to catechols.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Catechols
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-Methylcatechol: A precursor in the synthesis of 4-Methylcatecholdimethylacetate.
Methyl bromoacetate: Another precursor used in the synthesis.
Dimethyl 4-Methylcatecholdiacetate: A similar compound with slight structural differences.
Uniqueness
4-Methylcatecholdimethylacetate is unique due to its specific use in the synthesis of benzodioxepinones, which are valuable in the fragrance industry. Its ability to undergo various chemical reactions and its role as a precursor in multiple synthetic routes highlight its versatility and importance .
属性
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethoxy)-4-methylphenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-9-4-5-10(18-7-12(14)16-2)11(6-9)19-8-13(15)17-3/h4-6H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCGXCFQGBLZHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC)OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169811 |
Source


|
| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52589-39-6 |
Source


|
| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52589-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Dimethyl 2,2′-[(4-methyl-1,2-phenylene)bis(oxy)]bis[acetate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
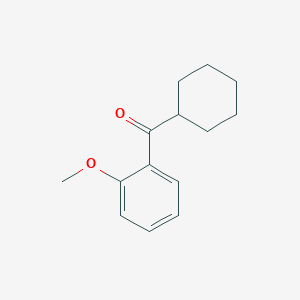
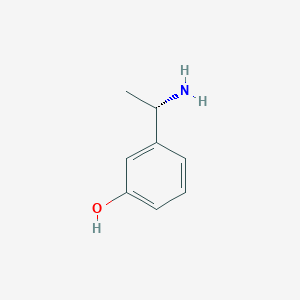

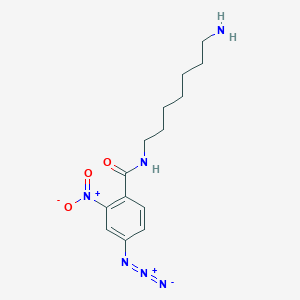
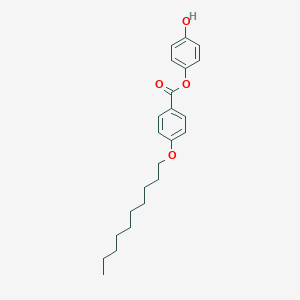
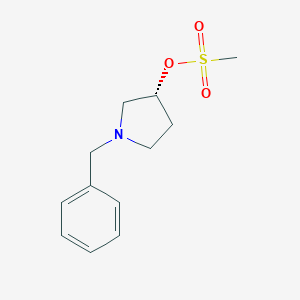


![Benzo[e]pyrene](/img/structure/B47544.png)
